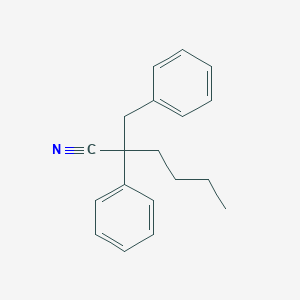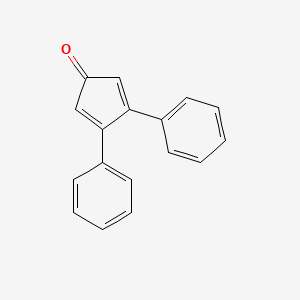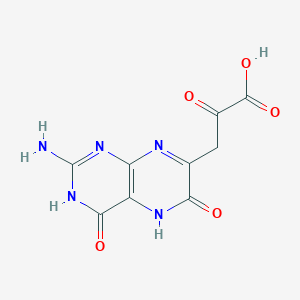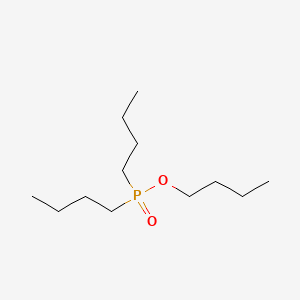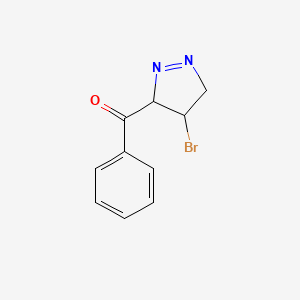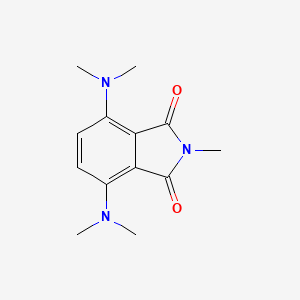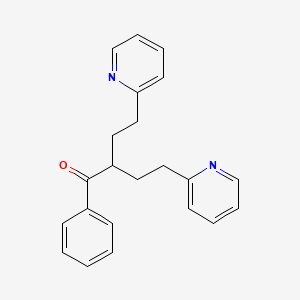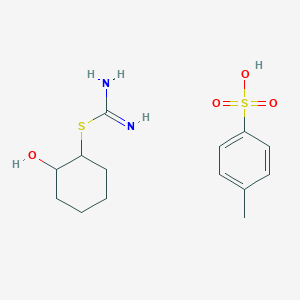
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea is a chemical compound with the molecular formula C13H7Cl5N2O It is known for its unique structure, which includes both dichlorophosphoryl and trichlorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichlorophenyl isocyanate with dichlorophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,4,6-Trichlorophenyl isocyanate+Dichlorophosphoryl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated urea derivatives, while reduction can produce dechlorinated urea compounds.
Applications De Recherche Scientifique
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea involves its interaction with molecular targets through its reactive functional groups. The dichlorophosphoryl group can participate in phosphorylation reactions, while the trichlorophenyl group can engage in aromatic substitution reactions. These interactions can modulate various biochemical pathways and molecular processes.
Comparaison Avec Des Composés Similaires
N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea: Known for its use as a chlorinating agent and in decontamination processes.
1,1-Dimethyl-3-(2,4,6-trichlorophenyl)urea: Utilized in organic synthesis and as a reagent in chemical reactions.
1-Isopropyl-3-(2,4,6-trichlorophenyl)urea: Employed in the synthesis of various organic compounds.
Propriétés
Formule moléculaire |
C7H4Cl5N2O2P |
|---|---|
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
1-dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C7H4Cl5N2O2P/c8-3-1-4(9)6(5(10)2-3)13-7(15)14-17(11,12)16/h1-2H,(H2,13,14,15,16) |
Clé InChI |
LEACUEXJFSDHJY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)NC(=O)NP(=O)(Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

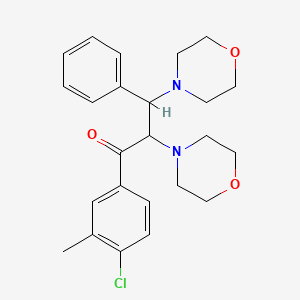
![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
